![molecular formula C15H20ClN5O2S B5504940 4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)

4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

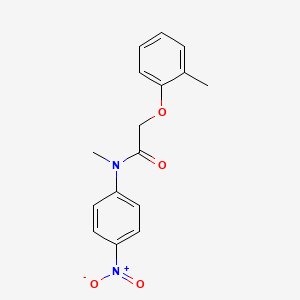

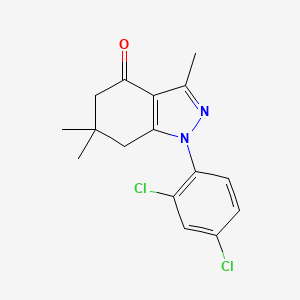

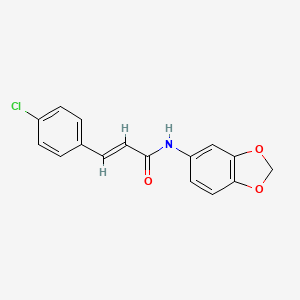

Description

Sulfonamide derivatives, including compounds with complex structures similar to the one , are of significant interest in scientific research due to their diverse biological activities and applications in various fields, such as medicine and chemistry. These compounds are known for their role in inhibiting carbonic anhydrase isozymes, showing potential in treating diseases and as a target for drug development (Sūdžius et al., 2010).

Synthesis Analysis

The synthesis of sulfonamide compounds often involves condensation reactions, starting from specific aldehydes and sulfadiazine. These processes are characterized by the formation of Schiff bases, as seen in the synthesis of various benzenesulfonamide derivatives, providing a framework for understanding the synthesis of complex sulfonamides (Elangovan et al., 2021).

Molecular Structure Analysis

Molecular structure analyses of sulfonamide compounds reveal complex geometries and intramolecular hydrogen bonding, contributing to their stability and biological activity. X-ray crystallography studies often show distorted tetrahedral geometries around sulfur atoms and planar arrangements of benzene rings, highlighting the importance of molecular conformation in their functionality (Chohan et al., 2008).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including cycloaddition, which leads to the formation of novel derivatives with potential biological activities. These reactions are crucial for modifying the molecular structure and enhancing the compounds' properties (Sharma & Mahajan, 1997).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structure, are influenced by their molecular geometry and intramolecular interactions. Studies on different crystalline forms and polymorphs of these compounds provide insights into their stability, solubility, and bioavailability (Yanagi et al., 2000).

Scientific Research Applications

Anticancer Activity

- Novel indenopyridine derivatives, including compounds structurally related to the given chemical, have shown promising in vitro anticancer activity against breast cancer cell lines, with some compounds exhibiting higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).

Antimicrobial Activity

- Derivatives of 5‑bromo‑2-chloropyrimidin-4-amine, closely related to the compound , have been synthesized and found to exhibit significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Antiglaucoma Properties

- Compounds using a similar scaffold have been shown to be effective as carbonic anhydrase inhibitors with strong topical antiglaucoma properties, indicating potential use in glaucoma treatment (Casini et al., 2002).

Herbicide Mobility

- Research on sulfonylurea herbicides, which include structurally related compounds, reveals insights into their mobility in soil and factors influencing this mobility, such as soil pH and organic matter content (Beckie & Mckercher, 1990).

Spectroscopic Studies

- Comprehensive theoretical and experimental structural studies on compounds similar to the one have been conducted, providing insights into molecular structure and stability, important for understanding their biological activities (Mansour & Ghani, 2013).

Antiglaucoma Agents

- Additional research on benzenecarboxamide derivatives shows their potential as carbonic anhydrase inhibitors with promising applications as topical anti-glaucoma agents (Mincione et al., 2001).

Molluscicidal Properties

- Thiazolo[5,4-d]pyrimidines, structurally related to the compound, have been investigated for their molluscicidal properties, indicating potential use in controlling snail populations that are vectors for diseases like schistosomiasis (El-Bayouki & Basyouni, 1988).

Herbicide Selectivity

- Chlorsulfuron, a compound closely related, has been studied for its selectivity as a herbicide for cereals, revealing insights into its mode of action and metabolism by plants (Sweetser et al., 1982).

properties

IUPAC Name |

4-chloro-N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN5O2S/c1-3-17-14-10-11(2)20-15(21-14)18-8-9-19-24(22,23)13-6-4-12(16)5-7-13/h4-7,10,19H,3,8-9H2,1-2H3,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNJOAXFJSKNBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5504858.png)

![5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5504860.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504861.png)

![N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5504864.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5504877.png)

![N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5504892.png)

![5,7-dimethyl-3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5504900.png)

![3-(5-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5504914.png)

![2-(3-methoxypropyl)-8-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504920.png)

![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)

![8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504939.png)